2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-
CAS No.:
Cat. No.: VC13328346
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12O4 |
---|---|
Molecular Weight | 208.21 g/mol |
IUPAC Name | 3-(2,5-dimethoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13) |
Standard InChI Key | JPQWWJZORKTMIZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, systematically named (E)-3-(2,5-dimethoxyphenyl)acrylic acid, has the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Its IUPAC name reflects the trans configuration of the propenoic acid group relative to the methoxy-substituted aromatic ring. The compound is distinguished from saturated analogs (e.g., 3-(2,5-dimethoxyphenyl)propionic acid) by the presence of a conjugated double bond between C2 and C3 of the propenoic chain .
Table 1: Key Structural Parameters of 3-(2,5-Dimethoxyphenyl) Derivatives
Synthesis and Purification
Synthetic Pathways
The propionic acid analog, 3-(2,5-dimethoxyphenyl)propionic acid, is synthesized via hydrolysis of its ethyl ester under basic conditions, followed by acidification and purification through silica gel chromatography . For the propenoic acid derivative, a plausible route involves Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and malonic acid, as employed for analogous cinnamic acids . Recent advances in chemoselective reduction using CuPd/mpg-C₃N₄ catalysts suggest methods to selectively hydrogenate the α,β-unsaturated bond, yielding the propionic acid derivative with >99% selectivity .
Challenges in Isolation
The compound’s reactivity necessitates careful handling to prevent polymerization or decomposition. Purification typically involves recrystallization from organic solvents (e.g., chloroform-diethyl ether mixtures) or column chromatography . Analytical techniques such as FT-IR and NMR confirm the presence of the carboxylic acid (ν ~1700 cm⁻¹) and methoxy groups (δ 3.7–3.9 ppm in ¹H NMR) .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar organic solvents (e.g., methanol, DMSO) due to its methoxy and carboxylic acid groups . Stability studies indicate susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres.
Thermal Behavior
While direct melting point data for CAS 10538-51-9 are unavailable, analogous compounds like 3-(2,3-dimethoxyphenyl)-2-propenoic acid melt at 160–162°C . The propionic acid derivative (CAS 10538-49-5) exhibits a higher melting point (339–340 K), attributed to stronger intermolecular hydrogen bonding .
Chemical Reactivity and Applications
Electrophilic Additions
The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols), enabling functionalization for drug discovery . For example, reaction with morpholine-borane in the presence of CuPd catalysts yields saturated derivatives with retained bioactivity .
Biological Activity
Preliminary studies suggest antioxidant properties due to radical scavenging by the phenolic methoxy groups . Hybrid molecules combining cinnamic acid and sesquiterpene lactones show antitumor activity, highlighting potential pharmaceutical applications .
Table 2: Comparative Reactivity of Cinnamic Acid Derivatives
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